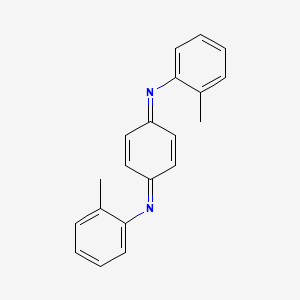
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C20H20N2. It is a derivative of cyclohexa-2,5-diene-1,4-diimine, where the nitrogen atoms are substituted with 2-methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the condensation reaction between 2-methylphenylamine and cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives are explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific structural features of its derivatives. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-N,4-N-Diphenylcyclohexane-1,4-diimine
- 1-N,4-N-Dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine
- N,N’-Diphenyl-1,4-benzoquinonediimine
Uniqueness
Compared to similar compounds, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine exhibits unique electronic properties due to the presence of 2-methylphenyl groups. These substituents influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
439667-91-1 |
|---|---|
Fórmula molecular |
C20H18N2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C20H18N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |
Clave InChI |
MKZFMTXVRUKZPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=C2C=CC(=NC3=CC=CC=C3C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
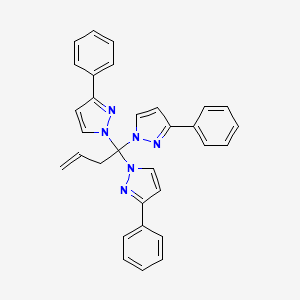
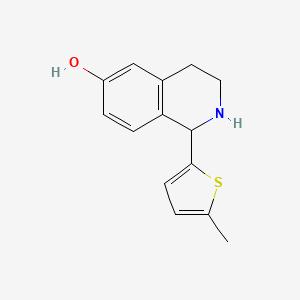
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
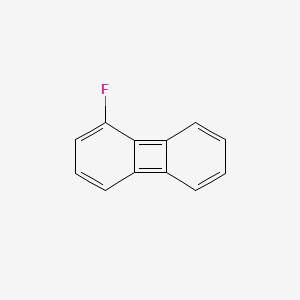



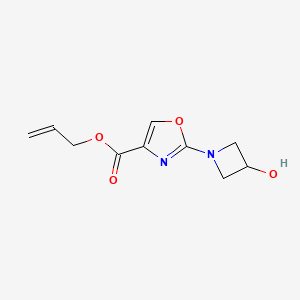

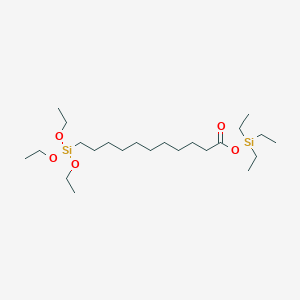
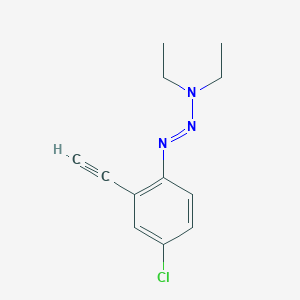
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
